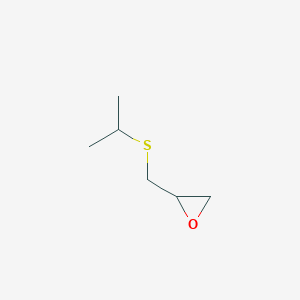
2-(Propan-2-ylsulfanylmethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-ylsulfanylmethyl)oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of the oxirane ring imparts significant reactivity to the compound, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylsulfanylmethyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of an allylic alcohol with a peracid, such as m-chloroperoxybenzoic acid, under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, resulting in the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of more complex oxiranes, including this compound, by using appropriate alkene precursors and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-ylsulfanylmethyl)oxirane undergoes a variety of chemical reactions, primarily due to the high reactivity of the oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, such as amines, alcohols, and carboxylic acids, leading to the formation of β-hydroxy compounds.
Oxidation: The compound can be oxidized to form various oxygenated products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the oxirane ring can yield diols or other reduced products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
β-Hydroxy Compounds: Formed from ring-opening reactions.
Diols: Formed from reduction reactions.
Oxygenated Products: Formed from oxidation reactions.
Scientific Research Applications
2-(Propan-2-ylsulfanylmethyl)oxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 2-(Propan-2-ylsulfanylmethyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophiles such as amines, alcohols, and carboxylic acids, resulting in the formation of β-hydroxy compounds and other derivatives.
Comparison with Similar Compounds
2-(Propan-2-ylsulfanylmethyl)oxirane can be compared with other oxiranes and epoxides, such as ethylene oxide, propylene oxide, and epichlorohydrin. While all these compounds share the characteristic oxirane ring, this compound is unique due to the presence of the propan-2-ylsulfanylmethyl group, which imparts distinct reactivity and properties.
Similar Compounds
Ethylene Oxide: The simplest oxirane, used extensively in the production of ethylene glycol and other chemicals.
Propylene Oxide: Used in the production of polyurethanes and other polymers.
Epichlorohydrin: Used in the production of epoxy resins and as a building block for various chemicals.
Properties
CAS No. |
14360-00-0 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-(propan-2-ylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C6H12OS/c1-5(2)8-4-6-3-7-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
WEENYLWSSNPDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















